molecular formula C13H16FN3O3S B10916170 1-Ethyl-5-fluoro-N-(2-methoxy-5-methylphenyl)-1H-pyrazole-4-sulfonamide

1-Ethyl-5-fluoro-N-(2-methoxy-5-methylphenyl)-1H-pyrazole-4-sulfonamide

Cat. No.: B10916170
M. Wt: 313.35 g/mol
InChI Key: CPFKDNCCZHHSNL-UHFFFAOYSA-N
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Description

1-ETHYL-5-FLUORO-N~4~-(2-METHOXY-5-METHYLPHENYL)-1H-PYRAZOLE-4-SULFONAMIDE is a synthetic organic compound that belongs to the class of pyrazole sulfonamides. This compound is characterized by the presence of a fluorine atom at the 5-position of the pyrazole ring, an ethyl group at the 1-position, and a sulfonamide group substituted with a 2-methoxy-5-methylphenyl group at the 4-position. The unique structural features of this compound make it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ETHYL-5-FLUORO-N~4~-(2-METHOXY-5-METHYLPHENYL)-1H-PYRAZOLE-4-SULFONAMIDE typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced at the 5-position of the pyrazole ring using electrophilic fluorination reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Ethylation: The ethyl group can be introduced at the 1-position of the pyrazole ring through alkylation using ethyl halides in the presence of a base such as potassium carbonate.

    Sulfonamide Formation: The sulfonamide group can be introduced by reacting the pyrazole derivative with a sulfonyl chloride, followed by substitution with the 2-methoxy-5-methylphenyl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

1-ETHYL-5-FLUORO-N~4~-(2-METHOXY-5-METHYLPHENYL)-1H-PYRAZOLE-4-SULFONAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

1-ETHYL-5-FLUORO-N~4~-(2-METHOXY-5-METHYLPHENYL)-1H-PYRAZOLE-4-SULFONAMIDE has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and biological activity.

    Materials Science: It is investigated for its potential use in the development of advanced materials with specific properties.

    Biological Research: The compound is used in studies to understand its interactions with biological targets and its effects on cellular processes.

Mechanism of Action

The mechanism of action of 1-ETHYL-5-FLUORO-N~4~-(2-METHOXY-5-METHYLPHENYL)-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the sulfonamide group play crucial roles in its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-ETHYL-5-FLUORO-N~4~-(2-METHOXYPHENYL)-1H-PYRAZOLE-4-SULFONAMIDE
  • 1-ETHYL-5-FLUORO-N~4~-(2-METHYL-5-METHOXYPHENYL)-1H-PYRAZOLE-4-SULFONAMIDE
  • 1-ETHYL-5-FLUORO-N~4~-(2-METHOXY-4-METHYLPHENYL)-1H-PYRAZOLE-4-SULFONAMIDE

Uniqueness

1-ETHYL-5-FLUORO-N~4~-(2-METHOXY-5-METHYLPHENYL)-1H-PYRAZOLE-4-SULFONAMIDE is unique due to the specific positioning of the methoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural uniqueness can result in different binding affinities and selectivities compared to similar compounds.

Properties

Molecular Formula

C13H16FN3O3S

Molecular Weight

313.35 g/mol

IUPAC Name

1-ethyl-5-fluoro-N-(2-methoxy-5-methylphenyl)pyrazole-4-sulfonamide

InChI

InChI=1S/C13H16FN3O3S/c1-4-17-13(14)12(8-15-17)21(18,19)16-10-7-9(2)5-6-11(10)20-3/h5-8,16H,4H2,1-3H3

InChI Key

CPFKDNCCZHHSNL-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)S(=O)(=O)NC2=C(C=CC(=C2)C)OC)F

Origin of Product

United States

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